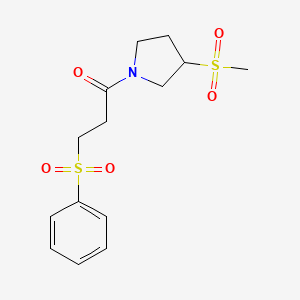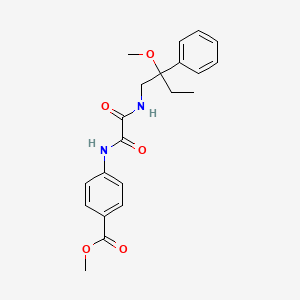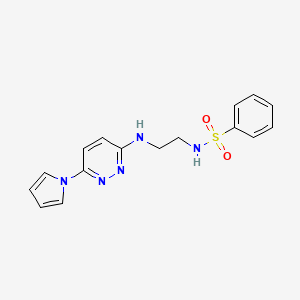
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a chemical compound that has been the subject of significant scientific research in recent years. This compound, also known as MDPV, is a synthetic cathinone that has been widely studied for its potential applications in various fields, including medicinal chemistry and neuroscience.
Mechanism Of Action
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one acts as a potent stimulant by binding to and inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, leading to increased energy, focus, and euphoria.
Biochemical and Physiological Effects:
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with a range of psychological effects, including euphoria, increased sociability, and increased sexual arousal.
Advantages And Limitations For Lab Experiments
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has a number of advantages as a research tool, including its potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, it also has a number of limitations, including its potential for abuse and toxicity, which can make it difficult to use in certain experimental settings.
Future Directions
There are a number of future directions for research on 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, including further investigation into its potential applications in medicinal chemistry and neuroscience. In addition, there is a need for further research into the mechanisms of action and biochemical and physiological effects of 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one, as well as the development of safer and more selective analogs of the compound.
Synthesis Methods
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one can be synthesized through a variety of methods, including the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylsulfonyl chloride and pyrrolidine. This reaction produces 3,4-methylenedioxy-N-methylcathinone, which can then be converted to 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one through the reaction with phenylsulfonyl chloride and sodium hydroxide.
Scientific Research Applications
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been investigated as a potential treatment for various conditions, including depression, anxiety, and addiction. In neuroscience, 1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one has been used as a research tool to study the effects of stimulants on the brain and behavior.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S2/c1-21(17,18)13-7-9-15(11-13)14(16)8-10-22(19,20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLZDOXVUFZVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid](/img/structure/B2961182.png)

![N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2961185.png)
![6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B2961187.png)
![N-[1-(1-Adamantyl)propan-2-yl]-3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2961188.png)
![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B2961192.png)
![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2961193.png)


![1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2961198.png)
![Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2961202.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)